molecular formula C13H10Cl2FNO2S B5797468 N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

Cat. No. B5797468
M. Wt: 334.2 g/mol
InChI Key: FIQMGJHTAJCFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide, also known as DBF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBF is a sulfonamide derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide acts as an inhibitor of certain enzymes and signaling pathways, including the proteasome and NF-κB pathways. This leads to a reduction in the activity of pro-inflammatory cytokines and other molecules involved in disease progression.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to modulate the immune system and promote apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for certain cellular pathways and processes. This allows researchers to target specific molecules and pathways without affecting other cellular functions. However, N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide can also have off-target effects and may not be suitable for all experimental systems.

Future Directions

There are many potential future directions for research involving N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide, including the development of new therapeutic agents based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various disease models.

Synthesis Methods

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 3,4-dichlorobenzylamine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but all result in the formation of the desired compound.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. It has also been used as a tool in biochemical and physiological research, due to its ability to modulate specific cellular pathways and processes.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-12-6-1-9(7-13(12)15)8-17-20(18,19)11-4-2-10(16)3-5-11/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQMGJHTAJCFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

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